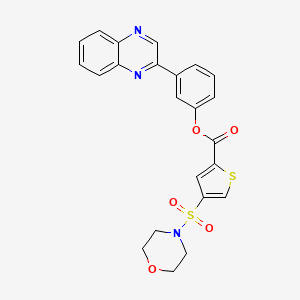![molecular formula C19H18FN3O2 B4410885 4-cyano-2-fluoro-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4410885.png)
4-cyano-2-fluoro-N-[4-(4-morpholinylmethyl)phenyl]benzamide
説明
4-cyano-2-fluoro-N-[4-(4-morpholinylmethyl)phenyl]benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as ABT-888 or veliparib and is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. In
科学的研究の応用
4-cyano-2-fluoro-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been extensively studied for its potential applications in cancer therapy. PARP enzymes play a crucial role in DNA repair, and their inhibition has been shown to enhance the effectiveness of DNA-damaging agents such as chemotherapy and radiation therapy. Veliparib has been shown to sensitize cancer cells to these therapies, leading to improved outcomes in preclinical models and clinical trials.
作用機序
Veliparib is a potent inhibitor of PARP enzymes, which are involved in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of these breaks, which can be converted into double-strand breaks during DNA replication. This results in cell death or increased sensitivity to DNA-damaging agents. Veliparib has also been shown to have other mechanisms of action, including the inhibition of angiogenesis and the induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on DNA repair, veliparib has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of other enzymes such as topoisomerase I and II, and to modulate the activity of transcription factors such as NF-κB. Veliparib has also been shown to have anti-inflammatory effects, which may contribute to its potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
Veliparib has several advantages for use in lab experiments. It is a potent and specific inhibitor of PARP enzymes, which allows for the selective modulation of DNA repair pathways. It is also well-tolerated in preclinical models and has been shown to have minimal toxicity in clinical trials. However, veliparib has limitations as well. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. It is also subject to metabolic degradation, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on 4-cyano-2-fluoro-N-[4-(4-morpholinylmethyl)phenyl]benzamide. One area of focus is the development of more potent and selective PARP inhibitors, which may have improved efficacy and reduced toxicity compared to veliparib. Another area of interest is the exploration of combination therapies that incorporate PARP inhibitors with other DNA-damaging agents. This approach may lead to synergistic effects and improved outcomes in cancer therapy. Finally, there is ongoing research on the potential applications of PARP inhibitors in other diseases such as neurodegenerative disorders and inflammatory diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in cancer therapy. Its potent inhibition of PARP enzymes has been shown to sensitize cancer cells to DNA-damaging agents and improve outcomes in preclinical models and clinical trials. While veliparib has several advantages for use in lab experiments, it also has limitations that must be considered. Future research on PARP inhibitors may lead to the development of more effective and selective therapies for cancer and other diseases.
特性
IUPAC Name |
4-cyano-2-fluoro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c20-18-11-15(12-21)3-6-17(18)19(24)22-16-4-1-14(2-5-16)13-23-7-9-25-10-8-23/h1-6,11H,7-10,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJGBKILPYJKSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-allyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4410809.png)
![4-(5-{4-[(4-chloro-3-methylphenoxy)acetyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B4410822.png)
![2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-methylacetamide](/img/structure/B4410826.png)
![5-chloro-2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride](/img/structure/B4410840.png)
![1-(3-methoxy-4-{2-[2-(1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4410841.png)


![N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B4410862.png)
![4-{4-[2-(allyloxy)phenoxy]butyl}-2,6-dimethylmorpholine hydrochloride](/img/structure/B4410868.png)
![3-[(benzylamino)carbonyl]phenyl acetate](/img/structure/B4410872.png)

![3-({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4410893.png)

![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4410902.png)